C16H10F4N4O2
Description
C₁₆H₁₀F₄N₄O₂ is a fluorinated heterocyclic compound characterized by a molecular weight of 366.27 g/mol. Its structure likely incorporates a bicyclic aromatic core (e.g., pyridine or pyrimidine) substituted with fluorine atoms and amide or nitro functional groups. Fluorination enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical or agrochemical applications . The compound’s nitrogen and oxygen atoms contribute to hydrogen-bonding capacity, influencing solubility and target binding affinity.
Synthetic routes often involve nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to introduce fluorine and nitrogen moieties.
Properties
Molecular Formula |
C16H10F4N4O2 |
|---|---|
Molecular Weight |
366.27 g/mol |
IUPAC Name |
2-(6-fluoro-4-oxoquinazolin-3-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C16H10F4N4O2/c17-9-1-3-12-11(5-9)15(26)24(8-22-12)7-14(25)23-10-2-4-13(21-6-10)16(18,19)20/h1-6,8H,7H2,(H,23,25) |
InChI Key |
LVHNDSCDWGRFFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C=N2)CC(=O)NC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C16H10F4N4O2 typically involves multiple steps, including the formation of aromatic rings and the introduction of fluorine atoms. Common synthetic routes include:
Aromatic Ring Formation: This step often involves cyclization reactions to form the core aromatic structure.
Fluorination: Introduction of fluorine atoms can be achieved through electrophilic fluorination reactions using reagents like or .
Functional Group Modifications: Additional functional groups are introduced through various organic reactions such as , , and reactions.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Techniques such as hydrothermal synthesis and precipitation are commonly used to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
C16H10F4N4O2: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include and .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction may produce hydrocarbons .
Scientific Research Applications
C16H10F4N4O2: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of C16H10F4N4O2 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Altering Gene Expression: Affecting the transcription and translation of specific genes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares C₁₆H₁₀F₄N₄O₂ with three analogs:
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| C₁₆H₁₀F₄N₄O₂ | 366.27 | 3.2 | 0.45 | 180–185 |
| C₁₆H₁₁F₃N₄O₂ | 347.24 | 2.8 | 1.20 | 160–165 |
| C₁₅H₁₀F₄N₄O₂ | 352.22 | 3.5 | 0.30 | 190–195 |
| C₁₆H₁₀F₄N₃O₂ | 352.25 | 3.0 | 0.60 | 170–175 |
Key Observations :
- Molecular Weight Impact : Higher molecular weight in C₁₆H₁₀F₄N₄O₂ correlates with reduced aqueous solubility compared to C₁₆H₁₁F₃N₄O₂ (0.45 vs. 1.20 mg/mL) due to increased van der Waals forces .
- Fluorination : The addition of a fourth fluorine atom in C₁₆H₁₀F₄N₄O₂ elevates logP (3.2 vs. 2.8 in C₁₆H₁₁F₃N₄O₂), enhancing membrane permeability but complicating formulation .
- Nitrogen Content : Replacing one nitrogen with carbon (C₁₆H₁₀F₄N₃O₂) lowers melting points, suggesting weaker crystal lattice stability .
Findings :
- C₁₆H₁₀F₄N₄O₂ exhibits the highest potency (IC₅₀ = 5.2 nM), attributed to fluorine’s electronegativity strengthening target binding .
- Reduced bioavailability (55%) compared to C₁₆H₁₀F₄N₃O₂ (65%) may stem from its lower solubility, highlighting a trade-off between potency and pharmacokinetics .
Biological Activity
The compound C16H10F4N4O2, also known as CHEMBL4062046, is a small molecule that has garnered interest due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : this compound
- Molecular Weight : 366.27 g/mol
- Key Functional Groups : The compound contains fluorine atoms, nitrogen atoms in the form of amines or imines, and carbonyl groups which are critical for its biological activity.
This compound exhibits biological activity primarily through its interaction with specific enzymes and pathways within pathogens. Research indicates that it may function as an allosteric modulator, impacting the binding dynamics of key enzymes involved in disease processes.
- Inhibition of Trypanothione Reductase : This enzyme is crucial for maintaining oxidative stress balance in protozoan parasites. The compound has shown potential as an inhibitor, leading to increased levels of reactive oxygen species (ROS) within the parasite cells, which can induce cell death .
- Selectivity and Efficacy : Studies have reported a half-maximal inhibitory concentration (IC50) as low as 3 µM against certain targets, indicating high potency and selectivity .
Efficacy Against Pathogens
This compound has been evaluated for its effects on various tropical diseases:
- Malaria : The compound shows promising results in inhibiting Plasmodium falciparum growth by targeting metabolic pathways critical for the parasite's survival.
- Leishmaniasis : In vitro studies demonstrate significant cytotoxicity against Leishmania panamensis, with effective concentrations significantly lower than traditional treatments .
- Trypanosomiasis : The compound's ability to disrupt redox homeostasis makes it a candidate for further exploration in treating diseases caused by trypanosomatids .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- In Vitro Studies :
- Comparative Studies :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
